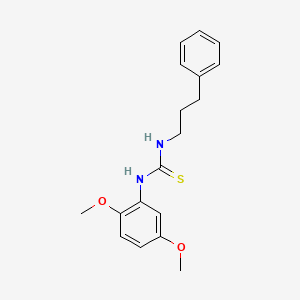![molecular formula C16H14N2O2S B4724307 N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a synthetic compound that was first developed in 2004 by Wang et al. as a caspase inhibitor. Since then, Q-VD-OPh has been extensively studied for its various applications in different fields of research.
Wirkmechanismus
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide inhibits caspases by binding to the active site of the enzyme and preventing its activation. Caspases are activated by proteolytic cleavage, and N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide blocks this process by binding to the active site of the enzyme. This prevents the activation of downstream caspases and ultimately leads to the inhibition of apoptosis.
Biochemical and Physiological Effects:
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has been shown to have a protective effect on cells by inhibiting caspase-mediated apoptosis. It has been found to be effective in protecting cells from various stimuli, including oxidative stress, radiation, and chemotherapeutic drugs. N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has also been shown to reduce inflammation and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide is its potency as a caspase inhibitor. It has been found to be more effective than other caspase inhibitors, such as zVAD-fmk. N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide is that it can inhibit other enzymes besides caspases, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide in scientific research. One area of interest is the use of N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide in cancer research. It has been shown to be effective in protecting cancer cells from apoptosis induced by chemotherapy, which could potentially be used to improve the efficacy of chemotherapy. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has been shown to have neuroprotective effects and could potentially be used to slow the progression of these diseases. Additionally, N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide could be used in the development of new drugs that target caspases or other enzymes involved in apoptosis.
Wissenschaftliche Forschungsanwendungen
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has been found to be a potent inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death or apoptosis. It has been widely used in various research fields, including cancer research, neurodegenerative diseases, and autoimmune disorders. N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has been shown to protect cells from apoptosis induced by various stimuli, including chemotherapeutic drugs, radiation, and oxidative stress.
Eigenschaften
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(14-7-3-11-21-14)18-9-10-20-13-6-1-4-12-5-2-8-17-15(12)13/h1-8,11H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVOBKRQHYHZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=CS3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4724226.png)

![2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4724236.png)
![ethyl 5-acetyl-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4724263.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4724271.png)
![3-bromo-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4724274.png)
![3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)
![N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4724288.png)

![N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B4724306.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4724324.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4724329.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4724335.png)